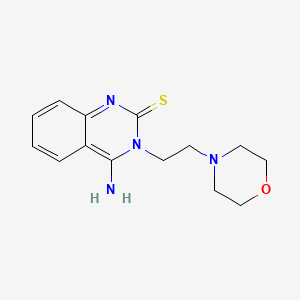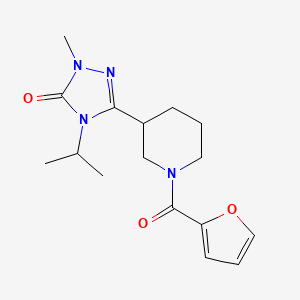
2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include phosphorous oxychloride, malonic acid, and various amines . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to meet commercial demands .
Chemical Reactions Analysis
2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in inflammatory processes, thereby inhibiting their activity and reducing inflammation . Molecular docking studies have shown that the compound has good binding affinity towards prostaglandin H2 synthase (PGHS) protein and trypsin enzyme, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Compared to other benzoxazole derivatives, 2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide stands out due to its unique combination of structural features and pharmacological activities. Similar compounds include:
2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole: Known for its anti-inflammatory properties.
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Used as an optical brightener and photoinitiator.
1-(1,3-benzoxazol-2-ylamino)-2-thiophen-2-ylpropan-2-ol: Studied for its potential antiviral activity.
These comparisons highlight the versatility and potential of this compound in various scientific and industrial applications.
Properties
Molecular Formula |
C23H19N5O2S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H19N5O2S/c1-14-19(21(29)25-15-8-3-2-4-9-15)20(18-12-7-13-31-18)27-22(24-14)28-23-26-16-10-5-6-11-17(16)30-23/h2-13,20H,1H3,(H,25,29)(H2,24,26,27,28) |
InChI Key |
COPQUVLXZINPAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N=C(N1)NC2=NC3=CC=CC=C3O2)C4=CC=CS4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11192153.png)
![Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11192158.png)
![1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol](/img/structure/B11192178.png)
![N-(4-ethylbenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B11192181.png)

![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-phenylethyl)-1H-imidazole-4-carboxamide](/img/structure/B11192192.png)
![9-(4-methoxyphenyl)-2-methyl-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11192198.png)
![4-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide](/img/structure/B11192200.png)
![5-Hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B11192203.png)
![7-(4-methoxyphenethyl)-2-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11192207.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B11192221.png)
![Ethyl 2-[N-(3,4-difluorophenyl)3-methyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamido]acetate](/img/structure/B11192223.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,5-dimethoxyphenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11192229.png)
